REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([O:10][CH3:11])=[C:8]([O:12][CH3:13])[CH:7]=[CH:6][C:3]=1[CH2:4][OH:5]>[O-2].[O-2].[Mn+4].C1C=CC=CC=1>[F:1][C:2]1[C:9]([O:10][CH3:11])=[C:8]([O:12][CH3:13])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2.3|
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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FC1=C(CO)C=CC(=C1OC)OC
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Name
|
|
Quantity
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5 g
|
Type
|
catalyst
|
Smiles
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[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
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The insoluble constituents are subsequently filtered
|
Type
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WASH
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Details
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while washing with methylene chloride
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Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from methylene chloride/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=CC(=C1OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |